Cas no 73630-81-6 (Benzo[b]thiophene, 5-bromo-4-methoxy-)

Benzo[b]thiophene, 5-bromo-4-methoxy-, is a brominated and methoxylated derivative of benzo[b]thiophene, a heterocyclic compound with applications in pharmaceutical and materials chemistry. The bromine substituent enhances reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions, such as Suzuki or Stille couplings. The methoxy group contributes to electronic modulation, influencing the compound's solubility and binding properties. This structural combination is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, and in the development of organic electronic materials. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for advanced chemical synthesis.
Benzo[b]thiophene, 5-bromo-4-methoxy- structure
73630-81-6 structure
Product Name:Benzo[b]thiophene, 5-bromo-4-methoxy-
CAS No:73630-81-6
MF:C9H7BrOS
MW:243.120280504227
CID:1762789
PubChem ID:68995651
Update Time:2025-08-05

Benzo[b]thiophene, 5-bromo-4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene, 5-bromo-4-methoxy-
    • 5-bromo-4-methoxy-1-benzothiophene
    • DTXSID50739499
    • 73630-81-6
    • Z1681348465
    • SCHEMBL4306040
    • EN300-7936736
    • Inchi: 1S/C9H7BrOS/c1-11-9-6-4-5-12-8(6)3-2-7(9)10/h2-5H,1H3
    • InChI Key: YBBKTSHSBBWJQF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=CS2)C=1OC

Computed Properties

  • Exact Mass: 241.94010g/mol
  • Monoisotopic Mass: 241.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.5Ų

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Benzo[b]thiophene, 5-bromo-4-methoxy- Related Literature

Additional information on Benzo[b]thiophene, 5-bromo-4-methoxy-

Benzo[b]thiophene, 5-bromo-4-methoxy-

Benzo[b]thiophene, 5-bromo-4-methoxy-, also known by its CAS number CAS No. 73630-81-6, is a heterocyclic aromatic compound with a unique structure that combines a thiophene ring fused to a benzene ring. This compound has gained significant attention in the fields of organic chemistry, materials science, and pharmacology due to its intriguing electronic properties and potential applications in various industries.

The molecular structure of Benzo[b]thiophene, 5-bromo-4-methoxy- consists of a benzene ring fused to a thiophene ring, with substituents at the 4 and 5 positions. The methoxy group (-OCH3) at the 4 position and the bromine atom at the 5 position introduce specific electronic effects that influence the compound's reactivity and stability. These substituents also play a crucial role in determining its solubility, fluorescence properties, and interactions with other molecules.

Recent studies have highlighted the potential of Benzo[b]thiophene derivatives as promising candidates for advanced materials. For instance, researchers have explored the use of these compounds in organic light-emitting diodes (OLEDs) due to their excellent luminescent properties. The presence of electron-donating methoxy groups and electron-withdrawing bromine atoms in Benzo[b]thiophene, 5-bromo-4-methoxy- creates a unique balance of electronic characteristics that enhance the efficiency of OLEDs.

In addition to their role in materials science, Benzo[b]thiophene derivatives have shown potential in drug discovery. The compound's ability to interact with biological systems has been investigated in various pharmacological studies. For example, recent research has demonstrated that certain derivatives of Benzo[b]thiophene exhibit anti-inflammatory and antioxidant activities, making them promising leads for developing new therapeutic agents.

The synthesis of Benzo[b]thiophene, 5-bromo-4-methoxy- involves a series of carefully controlled reactions that ensure high purity and structural integrity. Researchers have developed efficient synthetic routes using methodologies such as Ullmann coupling and Suzuki-Miyaura cross-coupling reactions. These methods not only enhance the yield but also allow for precise control over the substitution patterns on the aromatic rings.

The physical properties of Benzo[b]thiophene, 5-bromo-4-methoxy-, including its melting point, boiling point, and solubility, have been extensively characterized using advanced analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies provide valuable insights into the compound's stability under different conditions and its suitability for various applications.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of Benzo[b]thiophene derivatives. While these compounds are generally considered non-toxic under normal conditions, their long-term effects on ecosystems require further investigation to ensure their safe use in industrial applications.

The future outlook for Benzo[b]thiophene, 5-bromo-4-methoxy- is bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. As scientists continue to uncover new properties and applications for this compound, it is likely to play an increasingly important role in advancing modern technologies.

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